
4-(1-Adamantyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Adamantyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole is a compound that features a unique structure combining an adamantyl group, a pyridine ring, and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Adamantyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a series of reactions starting from adamantane. This can involve halogenation followed by substitution reactions.
Pyridine Ring Introduction: The pyridine ring is incorporated through a coupling reaction with the adamantyl intermediate.
Oxazole Ring Formation: The final step involves the cyclization to form the oxazole ring, which can be achieved through various cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
化学反応の分析
Types of Reactions
4-(1-Adamantyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
科学的研究の応用
4-(1-Adamantyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 4-(1-Adamantyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The adamantyl group provides a bulky, hydrophobic moiety that can interact with hydrophobic pockets in proteins or other biological molecules. The pyridine and oxazole rings can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Adamantane Derivatives: Compounds like 1-adamantylamine and 1-adamantanol share the adamantyl group but differ in their functional groups and overall structure.
Pyridine Derivatives: Compounds such as 2-pyridylamine and 2-pyridylmethanol have the pyridine ring but lack the adamantyl and oxazole components.
Oxazole Derivatives: Compounds like 2-oxazoline and 2-oxazolecarboxylic acid contain the oxazole ring but differ in other structural aspects.
Uniqueness
4-(1-Adamantyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole is unique due to the combination of the adamantyl, pyridine, and oxazole moieties in a single molecule. This unique structure imparts specific properties, such as enhanced stability and specific binding interactions, making it valuable for various applications.
特性
分子式 |
C18H22N2O |
|---|---|
分子量 |
282.4 g/mol |
IUPAC名 |
4-(1-adamantyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H22N2O/c1-2-4-19-15(3-1)17-20-16(11-21-17)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14,16H,5-11H2 |
InChIキー |
GJPULNIBKIHMMF-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C4COC(=N4)C5=CC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


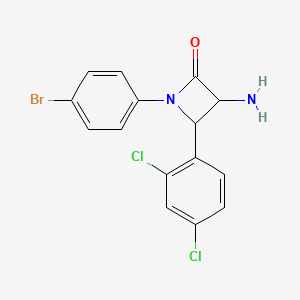
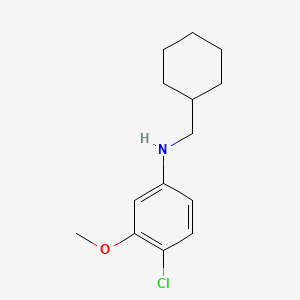

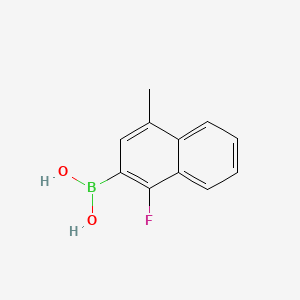

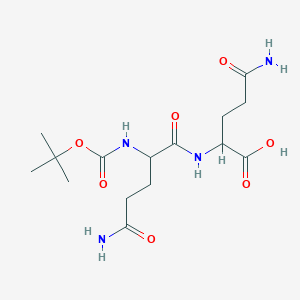
![N-[(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14770164.png)

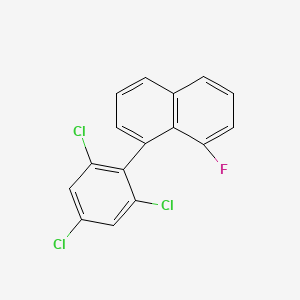
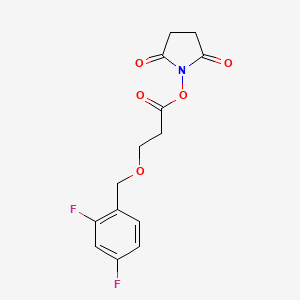
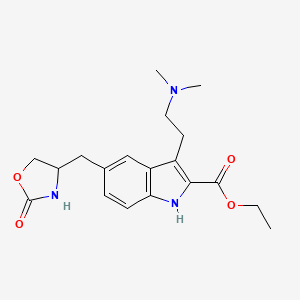
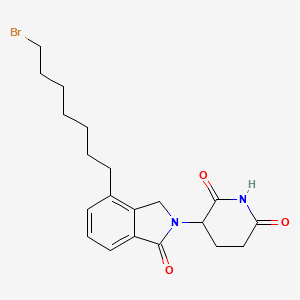
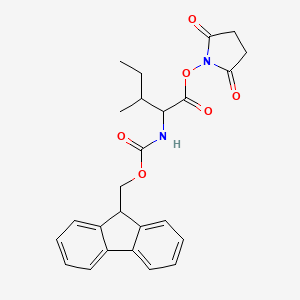
![(2R,3R,4R,5R)-4-(benzoyloxy)-2-[(benzoyloxy)methyl]-5-(2,6-dichloro-9H-purin-9-yl)-4-methyloxolan-3-yl benzoate](/img/structure/B14770217.png)
